2-(4-Chlorophenyl)pentanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Study
The compound 2-(4-Chlorophenyl)pentanoic acid and its homologues have been synthesized and studied for their pharmacological properties. In one study, these compounds were evaluated for their affinity and activity at GABA receptors, with findings indicating a lack of significant interaction with GABAB receptor sites. This suggests potential for exploring alternative pharmacological pathways (Karla et al., 1999).
X-ray Imaging Applications
A derivative of 2-(4-Chlorophenyl)pentanoic acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and explored for its potential in X-ray imaging. The compound exhibited high radiopacity, making it a promising candidate for clinical X-ray imaging applications (Gopan et al., 2021).
Polymer Synthesis
2-(4-Chlorophenyl)pentanoic acid has been used in the synthesis of novel macrocyclic aromatic ether sulfones, demonstrating its utility in the creation of new polymeric materials. These materials have potential applications in various industries, including electronics and materials science (Rodewald & Ritter, 1997).
Agricultural Research
In agricultural research, analogs of 2-(4-Chlorophenyl)pentanoic acid have been studied for their effects on plant growth and response to drought, as seen in studies involving cherry rootstocks. These findings contribute to a better understanding of plant physiology and potential agricultural applications (Asamoah & Atkinson, 1985).
Chemical Reactions and Interactions
The compound has been involved in studies exploring its behavior in various chemical reactions, such as base-catalyzed isotopic exchanges and reactions with other organic compounds. These studies contribute to the broader understanding of chemical properties and interactions (Backstrom & Watt, 2009).
properties
IUPAC Name |
2-(4-chlorophenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h4-7,10H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILIAXAWMMBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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